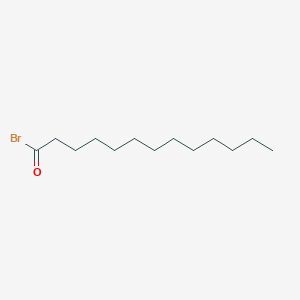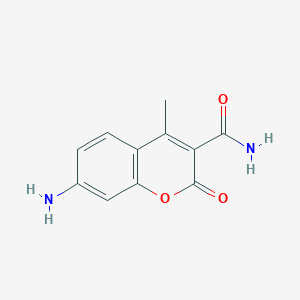![molecular formula C22H27NO3 B14236022 3-methoxy-2-methyl-N-[3-(4-methylbenzoyl)pentan-3-yl]benzamide CAS No. 551963-85-0](/img/structure/B14236022.png)
3-methoxy-2-methyl-N-[3-(4-methylbenzoyl)pentan-3-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methoxy-2-methyl-N-[3-(4-methylbenzoyl)pentan-3-yl]benzamide is a complex organic compound belonging to the benzamide class Benzamides are known for their diverse applications in medicinal chemistry, industrial processes, and biological research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-2-methyl-N-[3-(4-methylbenzoyl)pentan-3-yl]benzamide typically involves multiple steps. One common method starts with the acylation of 3-methoxy-2-methylbenzoic acid using 4-methylbenzoyl chloride in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The resulting intermediate is then reacted with an appropriate amine derivative to form the final benzamide compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-methoxy-2-methyl-N-[3-(4-methylbenzoyl)pentan-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under catalytic conditions.
Major Products Formed
Oxidation: Formation of 3-hydroxy-2-methyl-N-[3-(4-methylbenzoyl)pentan-3-yl]benzamide.
Reduction: Formation of 3-methoxy-2-methyl-N-[3-(4-methylbenzyl)pentan-3-yl]benzamide.
Substitution: Formation of various substituted benzamides depending on the substituent used.
Applications De Recherche Scientifique
3-methoxy-2-methyl-N-[3-(4-methylbenzoyl)pentan-3-yl]benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-methoxy-2-methyl-N-[3-(4-methylbenzoyl)pentan-3-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antioxidant activity may involve scavenging free radicals and chelating metal ions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-methoxy-2-methyl-N-[3-(3-methylbenzoyl)pentan-3-yl]benzamide
- 2,3-dimethoxybenzamide
- 3-acetoxy-2-methylbenzamide
Uniqueness
3-methoxy-2-methyl-N-[3-(4-methylbenzoyl)pentan-3-yl]benzamide stands out due to its specific structural features, such as the presence of both methoxy and methylbenzoyl groups. These features contribute to its unique chemical reactivity and potential biological activities, distinguishing it from other benzamide derivatives.
Propriétés
Numéro CAS |
551963-85-0 |
|---|---|
Formule moléculaire |
C22H27NO3 |
Poids moléculaire |
353.5 g/mol |
Nom IUPAC |
3-methoxy-2-methyl-N-[3-(4-methylbenzoyl)pentan-3-yl]benzamide |
InChI |
InChI=1S/C22H27NO3/c1-6-22(7-2,20(24)17-13-11-15(3)12-14-17)23-21(25)18-9-8-10-19(26-5)16(18)4/h8-14H,6-7H2,1-5H3,(H,23,25) |
Clé InChI |
DRGDLAGZFPOERW-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)(C(=O)C1=CC=C(C=C1)C)NC(=O)C2=C(C(=CC=C2)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




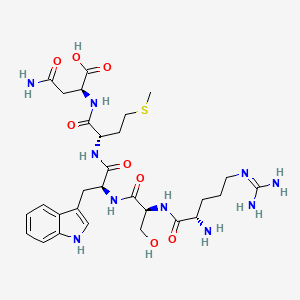
![(E)-1-{4-[(4-Ethenylphenyl)methoxy]phenyl}-2-phenyldiazene](/img/structure/B14235955.png)
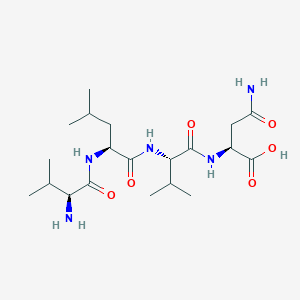

![5-Ethyl-8-oxo-2-sulfanylidene-2,3,5,8-tetrahydro[1,3]thiazolo[5,4-g]quinoline-7-carboxylic acid](/img/structure/B14235983.png)

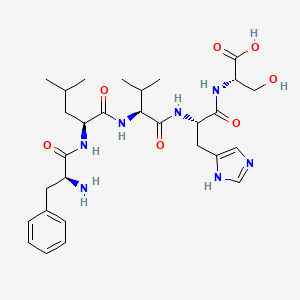
![N-[([1,1'-Biphenyl]-2-yl)methyl]-N'-butylthiourea](/img/structure/B14236001.png)


